molecular formula C10H18O2 B14698299 3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone CAS No. 18523-60-9

3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone

Cat. No.: B14698299
CAS No.: 18523-60-9
M. Wt: 170.25 g/mol
InChI Key: YQQGTMIMGKGIMY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone is an organic compound belonging to the class of oxetanes Oxetanes are four-membered cyclic ethers, characterized by their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy ketone precursor. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the oxetane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxetane ring into more stable structures, such as alcohols.

    Substitution: The strained ring structure makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the oxetane ring under mild conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxetanes depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone involves its interaction with various molecular targets. The strained ring structure of the oxetane makes it highly reactive, allowing it to participate in ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species. The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-oxetanone: Lacks the 4-(1-methylbutyl) substituent, resulting in different reactivity and properties.

    4-Methyl-2-oxetanone: Similar ring structure but different substituents, leading to variations in chemical behavior.

    2,2-Dimethyl-4-oxetanone: Another oxetane derivative with distinct substituents affecting its reactivity.

Uniqueness

3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the 4-(1-methylbutyl) group influences its interactions with other molecules, making it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

18523-60-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3,3-dimethyl-4-pentan-2-yloxetan-2-one

InChI

InChI=1S/C10H18O2/c1-5-6-7(2)8-10(3,4)9(11)12-8/h7-8H,5-6H2,1-4H3

InChI Key

YQQGTMIMGKGIMY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1C(C(=O)O1)(C)C

Origin of Product

United States

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